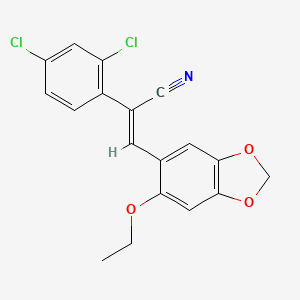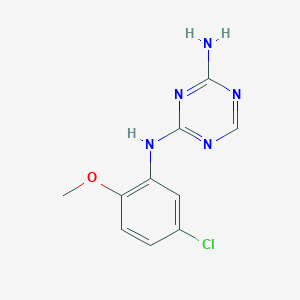
3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide, also known as DMBA, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in various applications, including cancer research, neuroscience, and drug discovery.
Wirkmechanismus
3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide exerts its biological effects through the inhibition of various enzymes and signaling pathways. Specifically, 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide also activates the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of lipid metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neuronal cells, 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has been shown to protect against oxidative stress and inflammation, leading to improved neuronal function. 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has also been shown to improve insulin sensitivity and lipid metabolism in animal models of metabolic disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has several advantages as a research tool, including its high potency and selectivity for specific biological pathways. However, 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide also has limitations, including its potential toxicity and the need for careful dosing and handling.
Zukünftige Richtungen
There are several potential future directions for research on 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide. One area of interest is the development of 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide derivatives with improved potency and selectivity for specific biological targets. Another area of interest is the use of 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide in combination with other drugs or therapies to enhance their effectiveness. Finally, further research is needed to fully understand the pharmacokinetics and toxicity of 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide in vivo, which will be essential for its potential use in human clinical trials.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has been widely used in scientific research for its ability to selectively target specific biological pathways. In cancer research, 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In neuroscience, 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has been used to study the effects of oxidative stress on neuronal function and the role of the endocannabinoid system in pain perception. 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has also been used in drug discovery as a potential lead compound for the development of novel therapeutics.
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-12(2)9-10-17-16(18)8-6-13-5-7-14(19-3)15(11-13)20-4/h5-8,11-12H,9-10H2,1-4H3,(H,17,18)/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGDZNIRVSCVLI-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C=CC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCNC(=O)/C=C/C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(1-benzyl-4-piperidinyl)amino]carbonothioyl}propanamide](/img/structure/B4751888.png)
![N-[4-(pentyloxy)phenyl]-N'-(2-thienylmethyl)ethanediamide](/img/structure/B4751901.png)

![7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4751908.png)
![6-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4751918.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4751922.png)
![4-nitro-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4751930.png)
![2-[(4-allyl-5-cyclopentyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4751935.png)
![4-nitro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4751942.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4751949.png)

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B4751960.png)
![N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4751965.png)
